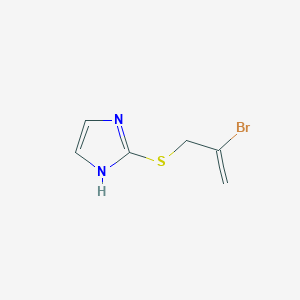
N-cyclopentyl-N-(oxolan-2-ylmethyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-N-(oxolan-2-ylmethyl)methanesulfonamide, also known as CP-472,555, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives and has been studied extensively for its pharmacological properties.
Mecanismo De Acción
The mechanism of action of N-cyclopentyl-N-(oxolan-2-ylmethyl)methanesulfonamide involves its binding to the NMDA receptor and preventing the activation of the receptor by glutamate. This results in the inhibition of calcium influx into the cell, which is necessary for the induction of long-term potentiation and synaptic plasticity.
Biochemical and Physiological Effects:
N-cyclopentyl-N-(oxolan-2-ylmethyl)methanesulfonamide has been found to have various biochemical and physiological effects. In animal studies, this compound has been shown to improve cognitive function and memory retention. It has also been found to have neuroprotective effects and to reduce the severity of ischemic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-cyclopentyl-N-(oxolan-2-ylmethyl)methanesulfonamide in lab experiments is its selectivity for the NMDA receptor, which allows for the study of the specific role of this receptor in various physiological and pathological processes. However, one of the limitations is the potential off-target effects of this compound, which may affect the interpretation of the results.
Direcciones Futuras
There are several future directions for the research on N-cyclopentyl-N-(oxolan-2-ylmethyl)methanesulfonamide. One of the areas of interest is the development of more selective and potent NMDA receptor antagonists for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Another area of research is the investigation of the potential therapeutic applications of N-cyclopentyl-N-(oxolan-2-ylmethyl)methanesulfonamide in cardiovascular diseases and cancer.
Conclusion:
In conclusion, N-cyclopentyl-N-(oxolan-2-ylmethyl)methanesulfonamide is a compound that has shown promising results in scientific research for its potential therapeutic applications. Its selectivity for the NMDA receptor makes it a valuable tool for the study of various physiological and pathological processes. Further research is needed to fully understand the mechanisms of action of this compound and to explore its potential therapeutic applications in various fields.
Métodos De Síntesis
The synthesis of N-cyclopentyl-N-(oxolan-2-ylmethyl)methanesulfonamide involves the reaction of cyclopentylamine with 2-(chloromethyl)oxolane, followed by the reaction with methanesulfonyl chloride. The final product is obtained after purification and isolation.
Aplicaciones Científicas De Investigación
N-cyclopentyl-N-(oxolan-2-ylmethyl)methanesulfonamide has been studied for its potential therapeutic applications in various fields such as neuroscience, cardiovascular diseases, and cancer. In neuroscience, this compound has been found to act as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and learning and memory processes.
Propiedades
IUPAC Name |
N-cyclopentyl-N-(oxolan-2-ylmethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3S/c1-16(13,14)12(10-5-2-3-6-10)9-11-7-4-8-15-11/h10-11H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXXUUGTODYVHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1CCCO1)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-N-(oxolan-2-ylmethyl)methanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R)-1-(2-methylquinolin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B7591792.png)
![N,N-dimethyl-3-[(4-methylpyrazol-1-yl)methyl]benzenesulfonamide](/img/structure/B7591794.png)
![1-[(2,3-Difluorophenyl)methyl]-4-methylpyrazole](/img/structure/B7591795.png)

![2-[(4-Methylpyrazol-1-yl)methyl]-5-propan-2-yl-1,3-oxazole](/img/structure/B7591813.png)
![3-[2-(2-Bromoprop-2-enyl)-1,2,4-triazol-3-yl]benzonitrile](/img/structure/B7591817.png)
![4,5-Dimethyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]-1,3-thiazol-2-one](/img/structure/B7591839.png)
![1-[(3,4-Difluorophenyl)methyl]-4-methylpyrazole](/img/structure/B7591846.png)

![N-methyl-3-[(4-methylpyrazol-1-yl)methyl]benzamide](/img/structure/B7591854.png)



![1-Methyl-6-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrrolo[2,3-c]pyridin-7-one](/img/structure/B7591879.png)